7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 303059-66-7
Cat. No.: VC16089856
Molecular Formula: C23H17Cl2N3O4
Molecular Weight: 470.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303059-66-7 |
|---|---|
| Molecular Formula | C23H17Cl2N3O4 |
| Molecular Weight | 470.3 g/mol |
| IUPAC Name | 7,9-dichloro-2-(4-methoxyphenyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C23H17Cl2N3O4/c1-31-17-8-4-13(5-9-17)20-12-21-18-10-15(24)11-19(25)22(18)32-23(27(21)26-20)14-2-6-16(7-3-14)28(29)30/h2-11,21,23H,12H2,1H3 |
| Standard InChI Key | NGEFEWFZSOFQTB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=C(C=C5)[N+](=O)[O-] |
Introduction
7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine is a complex organic compound featuring a pyrazolo-benzoxazine framework with multiple substituents. It includes two chlorine atoms at positions 7 and 9, a methoxy group at position 2, and a nitrophenyl group at position 5. This unique combination of functional groups contributes to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and material science.
Potential Applications and Biological Activity
This compound has potential applications across various fields due to its unique structure and functional groups. Interaction studies are crucial for understanding how it interacts with biological systems, which may involve assessing its effects on cellular targets and pathways. Preliminary studies suggest potential pharmacological effects, although the exact mechanisms of action are still under investigation.
| Field of Application | Potential Use |
|---|---|
| Medicinal Chemistry | Potential therapeutic roles |
| Material Science | Chemical reactivity and stability |
Similar Compounds and Comparative Analysis
Several compounds share structural similarities with 7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine. Notable examples include:
-
7,9-Dibromo-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c]13benzoxazine: Features bromine substituents instead of chlorine, potentially affecting reactivity.
-
7-Chloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c]13benzoxazine: Includes a nitro group at a different position, altering biological activity profiles.
Research Findings and Future Directions
Research on this compound is ongoing, with a focus on understanding its interactions with biological systems and exploring its potential therapeutic roles. Future studies should aim to elucidate its mechanisms of action and guide further structural optimization to enhance its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume